"1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde spectral data (NMR, IR, Mass)"
"1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde spectral data (NMR, IR, Mass)"
An In-depth Technical Guide to the Spectral Characterization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde
Executive Summary
This guide provides a detailed technical framework for the spectral characterization of the novel heterocyclic compound, 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde. As direct experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopy and draws upon spectral data from closely related structural analogs to present a predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering both predicted spectral data and the underlying scientific rationale. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, providing a comprehensive workflow for the unambiguous confirmation of the molecule's identity, structure, and purity.
Introduction and Molecular Structure
1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde is a multifunctional organic compound featuring a 1,2,4-triazole core. This heterocyclic system is a prominent scaffold in medicinal chemistry, known to be a component in a wide range of therapeutic agents.[1][2][3] The presence of a phenyl group, a reactive carbaldehyde moiety, and a specific N-methylation pattern makes this molecule a valuable intermediate for the synthesis of more complex pharmaceutical candidates.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. The following guide outlines the integrated use of NMR, IR, and MS to achieve this confirmation.
The molecular structure is presented below, with key atoms numbered to facilitate the discussion of NMR spectral assignments.
Caption: Molecular structure of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Rationale for Predictions:
-
Aldehyde Proton (CHO): This proton is attached to a carbonyl carbon and is significantly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet far downfield, typically between δ 9.5-10.5 ppm.[4]
-
Phenyl Protons (Ar-H): The five protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the attachment to the triazole ring, the ortho-protons (adjacent to the point of attachment) will likely be the most deshielded and may appear as a multiplet around δ 8.0-8.2 ppm, while the meta- and para-protons will appear as a more complex multiplet at a slightly higher field (δ 7.5-7.7 ppm).[5][6]
-
N-Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom within the aromatic triazole ring. This environment will cause a downfield shift compared to a simple alkyl amine. A sharp singlet is expected around δ 3.8-4.2 ppm.
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.9 - 10.2 | Singlet (s) | 1H | Aldehyde H |
| 8.0 - 8.2 | Multiplet (m) | 2H | Phenyl H (ortho) |
| 7.5 - 7.7 | Multiplet (m) | 3H | Phenyl H (meta, para) |
| 3.9 - 4.1 | Singlet (s) | 3H | N-CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Rationale for Predictions:
-
Aldehyde Carbonyl (C=O): This is the most deshielded carbon in the molecule due to the direct attachment of a highly electronegative oxygen atom. It is expected to appear significantly downfield, in the range of δ 180-190 ppm.[4]
-
Triazole Carbons (C3' and C5'): These carbons are part of a heteroaromatic system and will appear in the range of δ 145-165 ppm. The carbon bearing the aldehyde (C3') will be more deshielded than the one bearing the phenyl group (C5').
-
Phenyl Carbons (Ar-C): The six phenyl carbons will produce four signals (due to symmetry). The ipso-carbon (C1, attached to the triazole) will be around δ 128-130 ppm, with the remaining ortho, meta, and para carbons appearing in a similar region.[1]
-
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will be found in the upfield region, typically around δ 35-40 ppm.
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| 184 - 188 | Aldehyde C=O |
| 160 - 165 | Triazole C3' |
| 150 - 155 | Triazole C5' |
| 128 - 135 | Phenyl Carbons (4 signals) |
| 35 - 40 | N-CH₃ |
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Rationale for Predictions:
-
Aldehyde C=O Stretch: This is typically a very strong and sharp absorption band. Its position is sensitive to conjugation. For an aldehyde attached to an aromatic ring system, it is expected in the range of 1690-1715 cm⁻¹.
-
Triazole C=N Stretch: The stretching vibrations of the carbon-nitrogen double bonds within the triazole ring will appear in the 1580-1650 cm⁻¹ region.[1][7]
-
Aromatic C=C Stretch: The phenyl ring will exhibit several characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The aliphatic C-H stretches from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aldehyde C-H stretch is also characteristic, often showing two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
| Predicted IR Absorption Data | ||
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2900 - 2980 | Weak | Aliphatic C-H Stretch (CH₃) |
| 2720, 2820 | Weak | Aldehyde C-H Stretch (Fermi doublet) |
| 1690 - 1710 | Strong, Sharp | Aldehyde C=O Stretch |
| 1580 - 1650 | Medium-Strong | Triazole C=N Stretch |
| 1450 - 1600 | Medium | Aromatic C=C Stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the positions of major absorption bands and comparing them to known functional group frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Rationale for Predictions:
-
Molecular Ion: The compound has a molecular formula of C₁₀H₉N₃O. Using high-resolution mass spectrometry (HRMS), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated. The nominal mass is 187.20 g/mol .[8]
-
Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) would likely induce fragmentation. Key predicted fragmentation pathways include:
-
Loss of the aldehyde group as carbon monoxide (CO), resulting in a fragment of [M-28]⁺.
-
Loss of the N-methyl group (CH₃), resulting in a fragment of [M-15]⁺.
-
Cleavage of the phenyl group (C₆H₅), resulting in a fragment of [M-77]⁺.
-
Caption: A potential ESI-MS/MS fragmentation pathway for the target molecule.
Experimental Protocol: ESI-MS
Objective: To confirm the molecular weight and obtain fragmentation data.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid is often added to promote protonation for positive ion mode analysis.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). Calibrate the instrument using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate. Acquire the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) and acquire the product ion spectrum (fragmentation pattern).
-
Data Analysis: Determine the exact mass from the full scan and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the proposed structure.
Integrated Spectroscopic Workflow
No single technique provides all necessary information. The strength of modern chemical analysis lies in the integration of multiple spectroscopic methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.
Caption: Integrated workflow for the structural elucidation of a novel compound.
Conclusion
The structural characterization of 1-Methyl-5-phenyl-1H-1,2,4-triazole-3-carbaldehyde requires a multi-technique spectroscopic approach. By predicting the outcomes of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, this guide provides a robust template for analysis. The aldehyde proton signal near δ 10 ppm in the ¹H NMR, the carbonyl carbon signal above δ 180 ppm in the ¹³C NMR, the strong C=O stretch around 1700 cm⁻¹ in the IR spectrum, and a molecular ion peak corresponding to a mass of 187 g/mol are the key signatures to be expected. The collective and consistent observation of these features, in line with the detailed predictions, will provide definitive confirmation of the compound's synthesis and purity, enabling its confident use in further research and development.
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